2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
Description
The compound 2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with an ethyl group at the 3-position and a thioacetamide linkage to a 3-(methylthio)phenyl group. This structure is characteristic of derivatives explored for pharmacological applications, particularly due to the thienopyrimidinone scaffold’s affinity for enzyme active sites (e.g., kinases) .
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S3/c1-3-20-16(22)15-13(7-8-24-15)19-17(20)25-10-14(21)18-11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWLXRFDBDMWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is part of a class of thienopyrimidines known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 342.44 g/mol. The structure features a thienopyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Biological Activity Overview
Thienopyrimidine derivatives have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties. The specific compound under discussion has shown promise in several areas:
-
Anticancer Activity :
- Thienopyrimidines have been reported to exhibit potent anticancer effects through the inhibition of key enzymes involved in cell proliferation and survival, such as Polo-like Kinase 1 (Plk1). In vitro studies have demonstrated that modifications to the thienopyrimidine scaffold can enhance potency against various cancer cell lines, including HeLa and L363 cells .
- A study reported that certain thienopyrimidine derivatives induced apoptosis in cancer cells by disrupting critical signaling pathways .
-
Antimicrobial Properties :
- Research indicates that thienopyrimidine derivatives possess broad-spectrum antimicrobial activity against bacteria, fungi, and parasites. This is attributed to their ability to interfere with microbial DNA synthesis .
- A structure-activity relationship (SAR) analysis highlighted that specific substitutions on the thienopyrimidine core significantly enhance antibacterial efficacy .
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is closely linked to their structural features. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups (EWGs) on the aromatic rings enhances biological activity by improving binding affinity to target proteins.
- Core Modifications : Alterations at the 4-position of the thienopyrimidine ring can lead to significant changes in potency and selectivity for specific biological targets .
Data Tables
| Biological Activity | Target | Reference |
|---|---|---|
| Anticancer | Plk1 | |
| Antibacterial | Various bacteria | |
| Anti-inflammatory | Inflammatory markers |
Case Studies
-
Anticancer Study :
- A recent study evaluated the efficacy of a series of thienopyrimidine derivatives against breast cancer cell lines. The results indicated that compounds with a methylthio group exhibited enhanced cytotoxicity compared to those without this modification, highlighting the importance of substituents in enhancing activity .
-
Antimicrobial Evaluation :
- In a comparative study, several thienopyrimidine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had MIC values lower than standard antibiotics, suggesting their potential as novel antimicrobial agents .
Chemical Reactions Analysis
Formation of the Thieno[3,2-d]pyrimidine Core
-
Cyclization : Thioketones react with amines under acidic or basic conditions to form the fused thieno[3,2-d]pyrimidine ring. For example, 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine derivatives are synthesized via cyclocondensation of thioureas with α,β-unsaturated carbonyl compounds.
-
Optimization : Solvents like ethanol or dimethylformamide and bases such as potassium carbonate improve reaction efficiency.
| Reaction Step | Conditions | Yield | Key Reagents |
|---|---|---|---|
| Cyclization | 80–100°C, 6–12 hours | 65–75% | Thiourea, K₂CO₃, DMF |
| Thioether formation | Room temperature, 4–6 hours | 70–85% | Thiol, NaH, THF |
Thioether Bond Formation
The thioether linkage (-S-) is introduced via nucleophilic substitution between a thiol group and a halogenated intermediate (e.g., chloroacetamide). Sodium hydride (NaH) in tetrahydrofuran (THF) is commonly used .
Oxidation Reactions
The methylthio (-SMe) and thioether groups are susceptible to oxidation:
Methylthio Group Oxidation
-
To Sulfoxide : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes -SMe to -S(O)Me .
-
To Sulfone : Prolonged exposure to H₂O₂ or stronger oxidants like potassium permanganate (KMnO₄) forms -SO₂Me .
| Substrate | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| -SMe | H₂O₂ (30%) | -S(O)Me | 0°C, 2 hours |
| -SMe | KMnO₄ | -SO₂Me | RT, 6 hours |
Thioether Oxidation
The thioether bridge (-S-) in the thieno[3,2-d]pyrimidine core can oxidize to sulfoxide or sulfone derivatives under similar conditions .
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis in acidic or basic media:
-
Acidic Hydrolysis : Concentrated HCl at reflux yields the corresponding carboxylic acid .
-
Basic Hydrolysis : NaOH in aqueous ethanol generates the sodium salt of the acid .
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 8 hours | Carboxylic acid | 80–90% |
| 2M NaOH, ethanol, 4 hours | Sodium carboxylate | 85–95% |
Ring-Opening and Functionalization
The thieno[3,2-d]pyrimidine ring can undergo selective ring-opening under harsh conditions:
-
Acid-Catalyzed Ring Opening : Concentrated sulfuric acid cleaves the ring, producing thiophene and pyrimidine fragments.
-
Nucleophilic Attack : Amines or alcohols may displace sulfur atoms under high-temperature conditions .
Stability Under Environmental Conditions
-
Thermal Stability : Decomposes above 200°C, with degradation products including CO₂ and sulfur oxides.
-
Photostability : UV light induces dimerization via the thioether group, requiring storage in amber vials.
Computational Insights
Density functional theory (DFT) studies predict:
-
The thioether bond has a bond dissociation energy (BDE) of ~65 kcal/mol, making it reactive toward radicals.
-
Electron-withdrawing groups on the phenyl ring increase electrophilicity at the acetamide carbonyl .
Prodrug Derivatization
To enhance bioavailability, the acetamide group is modified into prodrugs:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and predicted properties of the target compound with analogs from literature:
Notes:
- Steric Effects : Substituents like benzyl or isopropyl introduce steric bulk, which may hinder binding to target proteins compared to the smaller ethyl group in the target compound.
- Electronic Effects : The methylthio group’s electron-withdrawing nature may slightly lower pKa compared to methoxy analogs .
Pharmacological Implications
- Thienopyrimidinone Scaffold: This core is associated with kinase inhibition (e.g., EGFR, VEGFR) due to its ability to mimic ATP’s purine ring .
- Substituent Effects: The ethyl group on the thienopyrimidinone optimizes steric interactions in hydrophobic enzyme pockets. The methylthio group on the phenyl ring may enhance metabolic stability compared to methoxy, which is prone to demethylation . Bulkier groups (e.g., isopropyl ) may reduce solubility but improve target specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
